molecular formula C10H10ClN3 B12118968 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine

4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine

Cat. No.: B12118968
M. Wt: 207.66 g/mol
InChI Key: TZVLXUHQGZQJQJ-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 5th, 6th, and 7th positions of the pyrido[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a suitable pyrimidine derivative, followed by chlorination and methylation steps to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . The scalability of these methods is crucial for large-scale production, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds with extended conjugation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a chlorine atom in the pyridopyrimidine ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C10H10ClN3/c1-5-6(2)8-9(11)12-4-13-10(8)14-7(5)3/h4H,1-3H3

InChI Key

TZVLXUHQGZQJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2Cl)N=C1C)C

Origin of Product

United States

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